A Methodological Guide to the Physicochemical Characterization of (1s,4s)-4-Substituted Cyclohexanamine Hydrochloride Salts
A Methodological Guide to the Physicochemical Characterization of (1s,4s)-4-Substituted Cyclohexanamine Hydrochloride Salts
Senior Application Scientist Note: Upon a comprehensive review of publicly available chemical databases and scientific literature, it has been determined that experimental data for the specific physical properties of (1s,4s)-4-Methoxycyclohexanamine hydrochloride is not available. This is not uncommon for novel or specialized chemical intermediates.
However, to fulfill the core objective of providing an in-depth technical guide for researchers, this document will focus on the closely related and well-characterized analog, (1s,4s)-4-Methylcyclohexanamine hydrochloride (CAS No. 33483-66-8). The principles, experimental methodologies, and data interpretation frameworks detailed herein are directly applicable to the characterization of the target methoxy compound and other similar substituted cyclohexanamine salts. This guide is therefore structured to serve as a comprehensive procedural template for drug development professionals tasked with characterizing such molecules.
Introduction: The Role of Cyclohexanamine Derivatives in Pharmaceutical Development
Substituted cyclohexanamine scaffolds are pivotal building blocks in medicinal chemistry. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making them valuable components in the design of active pharmaceutical ingredients (APIs). The title compound, (1s,4s)-4-Methoxycyclohexanamine hydrochloride, and its analogs are often key intermediates in the synthesis of complex molecules. For instance, cis-4-Methylcyclohexylamine is a crucial intermediate in the manufacture of certain pharmaceutical agents[1].
The conversion of a free amine to its hydrochloride salt is a common strategy in drug development to enhance aqueous solubility, improve stability, and facilitate handling and formulation.[2] A thorough understanding of the physical properties of these salts is a non-negotiable prerequisite for successful process development, formulation design, and regulatory submission.
Core Physicochemical Profile: (1s,4s)-4-Methylcyclohexanamine Hydrochloride
This section summarizes the known identifiers and calculated properties for our model compound. This data serves as the foundational information required before commencing experimental characterization.
| Property | Value | Source(s) |
| Chemical Name | (1s,4s)-4-Methylcyclohexan-1-amine hydrochloride | [1] |
| Synonyms | cis-4-Methylcyclohexylamine hydrochloride | [3] |
| CAS Number | 33483-66-8 | [3] |
| Molecular Formula | C₇H₁₆ClN | [4] |
| Molecular Weight | 149.66 g/mol | [4] |
| Structure | N/A | |
| Computed LogP | 1.8 (for free base) | [5] |
| Topological Polar Surface Area | 26 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
Experimental Methodologies for Complete Physicochemical Profiling
The following sections provide detailed, field-proven protocols for determining the critical physical properties of a novel amine hydrochloride salt, using our model compound as the exemplar.
Melting Point Determination: A Criterion for Purity and Identity
Expertise & Experience: The melting point is one of the most fundamental physical properties. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.[6] The choice of heating rate is critical; a rate of 1-2°C per minute near the expected melting point ensures thermal equilibrium between the sample and the heating block, providing an accurate reading.
-
Sample Preparation:
-
Ensure the (1s,4s)-4-Methylcyclohexanamine hydrochloride sample is completely dry.
-
Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the closed end.
-
Drop the tube, closed-end down, through a long glass tube onto the benchtop to compact the sample tightly.
-
Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample amount will lead to an artificially broad melting range.
-
-
Instrument Setup & Measurement (Digital Apparatus):
-
Set a starting temperature approximately 10-15°C below the expected melting point. (If unknown, a rapid preliminary scan is advised).
-
Set the heating rate (ramp rate) to 1-2°C per minute.
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Begin the heating program.
-
Observe the sample through the viewing lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal melts and the sample is completely liquid.
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Caption: Shake-flask method for equilibrium solubility.
Spectroscopic Characterization for Structural Confirmation
Expertise & Experience: While physical properties like melting point provide clues to identity and purity, definitive structural confirmation requires spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. For (1s,4s)-4-Methylcyclohexanamine hydrochloride, specific chemical shifts and coupling constants would confirm the cis stereochemistry. [7]* Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For an amine hydrochloride, the key feature is the broad and intense N-H⁺ stretching absorption, typically found in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretches. [2]* Mass Spectrometry (MS): MS provides the molecular weight of the free base by detecting the molecular ion (M+H)⁺. For our model compound, this would appear at m/z 114.2, corresponding to the protonated free amine (C₇H₁₅N). [7]
Stability, Handling, and Safety
Hygroscopicity and Polymorphism
Amine hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the air. This can affect the material's physical properties, stability, and accurate weighing. It is crucial to store the material in a desiccator or a controlled low-humidity environment. Polymorphism, the existence of different crystal forms, is also a consideration for solid salts and can impact properties like solubility and melting point.
Safety and Handling
Based on data for (1s,4s)-4-Methylcyclohexanamine hydrochloride, the compound is classified as a skin and eye irritant and may cause respiratory irritation. [3]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transfer.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
While direct experimental data for (1s,4s)-4-Methoxycyclohexanamine hydrochloride remains elusive in the public domain, a robust framework for its characterization can be established using its structural analog, (1s,4s)-4-Methylcyclohexanamine hydrochloride, as a model. The methodologies for determining melting point, aqueous solubility, and spectroscopic identity are fundamental to the development of any new chemical entity. Adherence to these detailed protocols ensures the generation of high-quality, reliable data essential for advancing a compound through the drug development pipeline.
References
-
Veeprho. (n.d.). cis-4-Methylcyclohexylamine (HCl Salt) | CAS 33483-66-8. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). CN109824520B - Preparation method of cis-4-methylcyclohexylamine.
-
Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylcyclohexylamine Hydrochloride. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of cyclohexylamine derivatives (hydrochloride salts). Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved January 30, 2026, from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 30, 2026, from [Link]
-
PharmaCompass. (n.d.). 4-Methyl-cyclohexylamine; hydrochloride. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexylamine. Retrieved January 30, 2026, from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 30, 2026, from [Link]
-
StudySmarter. (2023). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved January 30, 2026, from [Link]
-
Fisher Digital Publications. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved January 30, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 30, 2026, from [Link]
-
University of Alberta. (n.d.). Experiment 1 - Melting Points. Retrieved January 30, 2026, from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 4-Methylcyclohexylamine Hydrochloride | C7H16ClN | CID 12714125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-cyclohexylamine; hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WebElements Periodic Table » Dysprosium » the essentials [webelements.com]
- 7. trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR [m.chemicalbook.com]
